molecular formula C19H19NO4 B1454387 methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate CAS No. 1273578-09-8

methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B1454387
CAS No.: 1273578-09-8
M. Wt: 325.4 g/mol
InChI Key: ANLSSPKBJMCASW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a synthetically produced indole derivative intended for research and development purposes. The indole scaffold is a fundamental structure in medicinal chemistry, known for its wide range of biological activities . This specific compound features a 1-(4-methoxyphenyl) substitution and ester functionalization at the 3-position, a pattern observed in intermediates used for developing novel therapeutic agents . Indole-based molecules are of significant interest in oncology research, as they can regulate numerous proteins and genes involved in cancer development . Several FDA-approved anticancer drugs, such as sunitinib and panobinostat, contain an indole core, highlighting the pharmacological relevance of this structural class . Researchers utilize these compounds to explore new treatments that may overcome drug resistance and reduce toxicity . Beyond oncology, indole derivatives have demonstrated documented potential in other research areas, including antiviral, anti-inflammatory, and antimicrobial studies . The structural features of this compound make it a valuable synthon for further chemical modification in drug discovery campaigns . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-18(19(21)24-4)16-11-15(23-3)9-10-17(16)20(12)13-5-7-14(22-2)8-6-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLSSPKBJMCASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 5-methoxyindole derivatives with appropriate aryl groups. The compound features an indole core, which is known for its diverse biological properties, particularly in pharmacology.

Crystal Structure

The crystal structure of similar compounds indicates that the indole moiety is nearly planar, with intermolecular hydrogen bonding contributing to the stability of the structure. For example, in related compounds, the distance between hydrogen donor and acceptor atoms has been measured at approximately 2.03 Å, which is indicative of strong hydrogen bonding interactions that may influence biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl-substituted indoles. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds structurally related to this compound exhibited IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds were noted for their ability to induce apoptosis in a dose-dependent manner .
  • Mechanism of Action : Flow cytometry analysis revealed that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis via activation of caspase pathways, indicating a potential mechanism for their anticancer activity .

Other Biological Activities

In addition to anticancer effects, this compound may also exhibit:

  • Anti-inflammatory Effects : Indole derivatives have been studied for their anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.
  • Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neuroprotective drug development.

Case Study 1: Anticancer Activity

A study investigating a series of substituted indoles found that those with methoxy groups exhibited enhanced cytotoxicity compared to unsubstituted analogs. The presence of electron-donating groups like methoxy at specific positions on the aromatic ring significantly improved biological activity against cancer cell lines such as MCF-7 and U-937 .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of methyl-substituted indoles indicated that variations in substituents on the indole ring could lead to significant changes in biological activity. For instance:

CompoundIC50 (μM)Cell Line
Compound A0.65MCF-7
Compound B2.41MDA-MB-231
Compound C0.19HCT-116

This table illustrates how different substitutions can lead to varying levels of potency against specific cancer types .

Scientific Research Applications

Biological Activities

1. Melatonin Receptor Modulation:
The compound serves as a precursor for synthesizing melatoninergic ligands, which can modulate melatonin receptors (MT1, MT2, and MT3). Melatonin is known for its roles in sleep regulation and circadian rhythm modulation, making this compound relevant in sleep disorder research and treatment .

2. Antioxidant Properties:
Research indicates that compounds related to indoles exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is significant for developing therapies aimed at conditions exacerbated by oxidative damage .

3. Anti-inflammatory Effects:
Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has been studied for its anti-inflammatory effects, potentially useful in treating inflammatory diseases .

Therapeutic Applications

1. Sleep Disorders:
Given its connection to melatonin receptor modulation, this compound may be explored as a therapeutic agent for insomnia and other sleep-related disorders. Melatonin analogs are often investigated for their sleep-inducing properties .

2. Cancer Research:
The compound's antioxidant and anti-inflammatory properties suggest potential applications in cancer research, particularly in developing adjunct therapies that enhance the efficacy of conventional treatments by reducing inflammation and oxidative stress .

3. Neurological Disorders:
Research into the neuroprotective effects of melatonin derivatives indicates that this compound could be beneficial in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease through its receptor interactions and antioxidant capabilities .

Case Study 1: Melatonin Receptor Ligands
A study explored the synthesis of various melatonin receptor ligands derived from this compound. These ligands demonstrated varying affinities for MT1 and MT2 receptors, indicating their potential utility in developing targeted therapies for sleep disorders .

Case Study 2: Antioxidant Activity Assessment
In vitro assays evaluated the antioxidant activity of derivatives of this compound, showing significant free radical scavenging capabilities compared to standard antioxidants like ascorbic acid. This suggests a promising role in formulations aimed at reducing oxidative stress-related diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Biological Activity (if reported) Reference
Target Compound C₁₉H₁₉NO₄ 325.37 5-OCH₃, 1-(4-OCH₃C₆H₄), 2-CH₃, 3-COOCH₃ Multiple methoxy groups, methyl ester Not reported
Ethyl 5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylate (5d) C₂₀H₁₈FNO₃ 373.13 5-OH, 1-(4-OCH₃C₆H₄), 2-CH₃, 3-COOCH₂CH₃ Hydroxyl group, ethyl ester Anti-breast cancer (survivin inhibition)
N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide C₂₂H₁₅FN₂O₂ 358.37 5-F, 2-CONH(C₆H₅)₂ Fluorine, benzophenone amide Not specified
Methyl 5-Methoxy-1H-Indole-3-Carboxylate C₁₁H₁₁NO₃ 205.21 5-OCH₃, 3-COOCH₃ Simpler scaffold, no aryl substituents Not reported

Key Observations:

  • Substituent Position and Type : The target compound’s 1-(4-methoxyphenyl) and 5-methoxy groups enhance steric bulk and electron-donating effects compared to simpler analogues like methyl 5-methoxy-1H-indole-3-carboxylate .
  • Fluorine vs. Methoxy : The 5-fluoro substituent in N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide may increase electronegativity and metabolic stability relative to methoxy groups.
  • Ester vs. Amide: The methyl/ethyl ester in the target compound and 5d may confer better membrane permeability than the amide-linked benzophenone in the fluorinated analogue .

Physicochemical Properties

  • Molecular Weight : At 325.37 g/mol, the target compound falls within the acceptable range for oral bioavailability (<500 g/mol), unlike higher-weight analogues (e.g., 358–373 g/mol) .

Preparation Methods

General Synthetic Strategy

The compound methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate belongs to the class of substituted indole-3-carboxylates, which are typically synthesized via multi-step organic synthesis involving substituted indole precursors and functional group transformations. The key steps generally involve:

  • Preparation of substituted indole intermediates, such as 5-methoxy-indole derivatives.
  • Introduction of the 4-methoxyphenyl substituent at the nitrogen (N-1) position.
  • Methyl esterification at the 3-carboxylate position.
  • Methyl substitution at the 2-position of the indole ring.

Preparation of 5-Methoxy-3-Vinyl-1H-Indole Intermediate

A crucial intermediate in the synthesis is 5-methoxy-3-vinyl-1H-indole, which can be prepared by a general procedure involving the reaction of 5-methoxy-indole-3-carboxaldehyde under specific conditions:

  • Procedure: The starting material 5-methoxy-indole-3-carboxaldehyde (876 mg, 5.00 mmol) is subjected to a reaction time of approximately 14 hours (overnight).
  • Purification: The product is isolated by column chromatography using cyclohexane/ethyl acetate (5:1) as eluent.
  • Yield: The 5-methoxy-3-vinyl-1H-indole is obtained as a yellow oil with a yield of 78%.
  • Characterization: The compound shows characteristic ^1H NMR signals, including methoxy protons at δ 3.86 ppm and vinyl protons between δ 5.06 and 6.81 ppm.

N-Substitution with 4-Methoxyphenyl Group

The next key step is the N-alkylation or N-arylation of the indole nitrogen with a 4-methoxyphenyl group:

  • This step involves coupling the 5-methoxy-3-vinyl-indole intermediate with a 4-methoxyphenyl reagent under conditions facilitating C-N bond formation.
  • Typical methods include transition-metal catalyzed cross-coupling or nucleophilic substitution reactions.
  • Reaction conditions often require mild heating and the presence of a base or catalyst to promote substitution at the nitrogen atom.

Introduction of the 2-Methyl Group and Esterification

  • The methyl group at the 2-position of the indole ring is introduced either by direct methylation of the indole ring or by using methylated indole precursors.
  • Esterification at the 3-carboxylate position is commonly performed by refluxing the corresponding indole-2-carboxylic acid or indole-3-carboxylic acid in methanol with catalytic sulfuric acid.
  • An example procedure for methyl esterification involves suspending 5-methoxy-1H-indole-2-carboxylic acid (2 g, 0.01 mol) in absolute methanol (30 mL) with a few drops of concentrated sulfuric acid, heating the mixture to reflux for 4 hours, followed by cooling and filtration to isolate methyl 5-methoxy-1H-indole-2-carboxylate in 96% yield as yellow crystals.

Organocatalytic and Metal-Catalyzed Methods

Recent literature reports asymmetric organocatalytic syntheses and metal-catalyzed methods for related indole derivatives:

  • Organocatalytic methods utilize chiral catalysts to achieve stereoselective synthesis of bisindole derivatives, which can be adapted for this compound by modifying substituents.
  • Metal triflate catalysts such as scandium triflate (Sc(OTf)3) in glycerol at 80 °C for 7–8 hours have been used to synthesize indole derivatives via multi-component reactions involving hydroxyacetophenones, methyl acetoacetate, and pyrrole derivatives. These methods provide good yields (up to 83%) and allow for functional group diversity.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Preparation of 5-methoxy-3-vinyl-1H-indole 5-methoxy-indole-3-carboxaldehyde, 14 h reaction, column chromatography (cHex/EtOAc 5:1) 78 Yellow oil; characterized by ^1H NMR
N-Substitution with 4-methoxyphenyl N-arylation via cross-coupling or nucleophilic substitution, base/catalyst, mild heating Variable Requires optimization for high yield
Methylation at 2-position Direct methylation or use of methylated precursor Variable May involve alkyl halides or methyl donors
Methyl esterification Reflux in methanol with catalytic H2SO4, 4 h 96 Produces methyl ester as yellow crystals
Organocatalytic synthesis Chiral organocatalysts, overnight reaction 40–60 Asymmetric synthesis of related indoles
Metal triflate catalysis Sc(OTf)3 in glycerol, 80 °C, 7–8 h 43–83 Multi-component reaction for indole derivatives

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm substitution patterns, especially methoxy groups (δ ~3.8 ppm), methyl groups (δ ~2.4 ppm), and vinyl or aromatic protons.
  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra show molecular ion peaks consistent with the molecular weight of this compound.
  • Melting Point (m.p.): Crystalline methyl esters exhibit melting points in the range of 110–115 °C depending on purity.
  • Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch around 1700 cm^-1 and methoxy C–O stretches confirm functional groups.
  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with UV detection at ~290 nm for indole chromophores.

Research Findings and Optimization Notes

  • Reaction times vary from 1 hour to overnight depending on the step and catalyst used.
  • Yields are generally moderate to high, with esterification showing the highest yields (~96%).
  • Organocatalytic and metal triflate-catalyzed methods provide environmentally friendly alternatives with good selectivity.
  • Purification typically requires column chromatography with cyclohexane/ethyl acetate mixtures.
  • The presence of methoxy groups on both the indole and phenyl rings influences reactivity and solubility.

Q & A

Basic: What are the standard synthetic protocols for methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate?

Answer:
The compound is synthesized via condensation reactions using indole precursors. A typical method involves reacting 3-formyl-1H-indole-2-carboxylate derivatives with substituted thiazolidinones or aminothiazoles under acidic reflux conditions (e.g., acetic acid with sodium acetate as a catalyst). For example, refluxing 3-formylindole-2-carboxylic acid with 4-thioxo-2-thiazolidinone in acetic acid for 2.5 hours yields structurally similar indole derivatives . Post-synthesis purification often employs column chromatography or recrystallization .

Basic: What analytical techniques are used to confirm the molecular structure of this compound?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Provides definitive confirmation of stereochemistry and bond angles (e.g., mean C–C bond length accuracy: ±0.002 Å) .
  • High-resolution mass spectrometry (HR-MS): Validates molecular weight (e.g., HR-ESI-MS matching theoretical values within 3 ppm error) .
  • Multinuclear NMR (¹H/¹³C): Assigns substituent positions, with methoxy groups typically resonating at δ 3.8–4.0 ppm in ¹H NMR .

Advanced: How can computational methods resolve discrepancies in spectral data interpretation?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model NMR chemical shifts and infrared (IR) vibrational frequencies, identifying deviations caused by solvent effects or tautomerism. For instance, SCXRD data (e.g., R factor = 0.035) can anchor computational models to experimental geometries, reducing ambiguity in peak assignments .

Advanced: What strategies optimize regioselectivity in indole functionalization during synthesis?

Answer:

  • Electrophilic directing groups: Methoxy substituents at the 5-position direct electrophiles to the 3- or 4-position via resonance effects.
  • Temperature control: Lower temperatures (0–25°C) favor kinetic products, while reflux conditions (100–120°C) promote thermodynamic outcomes.
  • Catalytic systems: Sodium acetate in acetic acid enhances electrophilic substitution at the indole C3 position .

Basic: How is purity assessed, and what are common impurities in this compound?

Answer:

  • HPLC-UV/ELSD: Detects impurities >0.1% using reverse-phase C18 columns (95% purity threshold) .
  • Common impurities:
    • Unreacted 3-formylindole intermediates: Identified via aldehyde proton peaks (δ 9.8–10.2 ppm in ¹H NMR).
    • Oxidation byproducts: Methoxy groups may oxidize to carbonyls under prolonged reflux .

Advanced: How do steric and electronic factors influence the reactivity of the 4-methoxyphenyl substituent?

Answer:

  • Steric effects: The 4-methoxyphenyl group increases steric hindrance at the indole N1 position, reducing nucleophilic attack.
  • Electronic effects: Methoxy groups donate electron density via resonance, activating the phenyl ring for electrophilic substitution. This is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) where the substituent’s electronic profile dictates coupling efficiency .

Basic: What solvents and conditions are recommended for recrystallization?

Answer:

  • Solvents: Ethanol-water (4:1 v/v) or ethyl acetate/hexane mixtures.
  • Conditions: Slow cooling from reflux (0.5°C/min) yields high-purity crystals. For hygroscopic samples, anhydrous diethyl ether is used .

Advanced: How can reaction mechanisms for indole carboxylate formation be validated experimentally?

Answer:

  • Isotopic labeling: Introduce ¹³C at the carboxylate carbon to track incorporation via ¹³C NMR.
  • Kinetic studies: Monitor intermediates using in situ IR (e.g., carbonyl stretching at 1700–1750 cm⁻¹).
  • Trapping experiments: Add radical scavengers (e.g., TEMPO) to test for radical pathways .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Ventilation: Use fume hoods when handling volatile reagents (e.g., acetic acid, chloroform).
  • PPE: Acid-resistant gloves and goggles are mandatory due to corrosive catalysts (e.g., POCl₃) .

Advanced: How can contradictory biological activity data be reconciled across studies?

Answer:

  • Control for tautomerism: Indole derivatives may exist as keto-enol tautomers, altering bioactivity. Use SCXRD or VT-NMR to confirm dominant forms.
  • Assay conditions: Variances in solvent polarity (e.g., DMSO vs. PBS) or pH can modulate activity. Standardize protocols using WHO guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
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methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

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